Cyclododecyl 4-(acetylamino)benzoate

Description

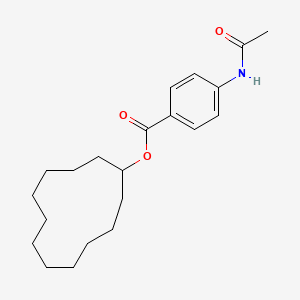

Cyclododecyl 4-(acetylamino)benzoate is an ester derivative of 4-(acetylamino)benzoic acid, where the hydroxyl group is substituted with a cyclododecyl moiety. This compound is characterized by a bulky, hydrophobic cyclododecyl chain and an electron-withdrawing acetylamino group on the benzene ring.

Properties

Molecular Formula |

C21H31NO3 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

cyclododecyl 4-acetamidobenzoate |

InChI |

InChI=1S/C21H31NO3/c1-17(23)22-19-15-13-18(14-16-19)21(24)25-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16,20H,2-12H2,1H3,(H,22,23) |

InChI Key |

NMQRQUZOKVPQAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecyl 4-(acetylamino)benzoate typically involves a multi-step process. The general synthetic route includes:

Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with cyclododecyl bromide in the presence of a base such as potassium carbonate.

Esterification: The resulting product undergoes esterification with acetic anhydride to introduce the acetylamino group.

Purification: The crude product is purified through recrystallization from a suitable solvent like acetone.

Industrial Production Methods: Industrial production of Cyclododecyl 4-(acetylamino)benzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclododecyl 4-(acetylamino)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

Mechanism of Action

The mechanism of action of Cyclododecyl 4-(acetylamino)benzoate involves its interaction with biological membranes. The compound is believed to bind to specific sites on sodium ion channels, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability without affecting the resting potential .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: Ethyl 4-(dimethylamino)benzoate features an ethyl ester and a dimethylamino group (electron-donating) instead of the cyclododecyl ester and acetylamino group (electron-withdrawing) in the target compound. Key Findings:

- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, attributed to its superior reactivity as a co-initiator .

- The dimethylamino group enhances electron donation, accelerating polymerization, whereas the acetylamino group in the target compound may reduce reactivity due to its electron-withdrawing nature.

- Ethyl esters (smaller alkyl groups) generally improve solubility in polar solvents compared to bulky cyclododecyl esters, which favor hydrophobicity .

Applications : Primarily used in dental resins for its balance of reactivity and physical properties.

4-(Acetylamino)Benzoate Component in Inosiplex

Structural Context: Inosiplex is a pharmaceutical complex containing 4-(acetylamino)benzoate, 1-(dimethylamino)-2-propanol, and inosine in a 3:3:1 ratio . Key Differences:

- The benzoate in Inosiplex is ionically associated rather than esterified, differing from the covalent cyclododecyl ester linkage.

- The ionic form enhances aqueous solubility, making it suitable for drug formulations, whereas the cyclododecyl ester’s hydrophobicity may limit bioavailability.

Applications: Inosiplex is used as an antiviral and immunomodulatory agent, highlighting the pharmaceutical relevance of 4-(acetylamino)benzoate derivatives when paired with functional amines and nucleosides .

(S)-Methyl 4-(1-Aminoethyl)Benzoate

Structural Differences: This compound has a methyl ester, a chiral aminoethyl group, and lacks the acetylamino substituent. Key Findings:

- The (S)-aminoethyl group introduces chirality, which can influence biological activity and receptor binding—a property absent in the achiral cyclododecyl derivative .

- Methyl esters (low molecular weight) typically exhibit higher crystallinity and melting points compared to bulky esters like cyclododecyl, which may form amorphous solids.

Applications : Used in enantioselective synthesis and as a precursor for bioactive molecules due to its chiral center .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| Cyclododecyl 4-(acetylamino)benzoate | C₂₁H₃₁NO₃ | 345.48 | Cyclododecyl ester, acetylamino | Hydrophobic |

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Ethyl ester, dimethylamino | Polar solvents |

| Inosiplex (benzoate component) | C₉H₉NO₂⁻ | 163.18 | Ionic 4-(acetylamino)benzoate | High aqueous solubility |

| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | Methyl ester, (S)-aminoethyl | Moderate polarity |

Research Findings and Implications

- Reactivity : Bulky esters like cyclododecyl may reduce polymerization efficiency compared to smaller alkyl esters (e.g., ethyl) due to steric hindrance .

- Solubility: Cyclododecyl’s hydrophobicity contrasts with the aqueous solubility of ionic benzoates (e.g., Inosiplex), directing their applications to different domains (e.g., coatings vs. pharmaceuticals) .

- Biological Activity: Chirality in (S)-methyl derivatives enables targeted bioactivity, whereas acetylamino groups may confer metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.